molecular formula C10H15NO4 B2363238 2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid CAS No. 1342142-18-0

2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid

Cat. No.: B2363238
CAS No.: 1342142-18-0
M. Wt: 213.233
InChI Key: UKFQSISPPHSJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid typically involves the reaction of 1-acryloyl-4-piperidinol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester linkage between the hydroxyl group of 1-acryloyl-4-piperidinol and the carboxyl group of chloroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include bases such as sodium hydroxide or potassium carbonate to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid is unique due to its specific ester linkage and the presence of both an acryloyl group and a piperidine ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(1-prop-2-enoylpiperidin-4-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-9(12)11-5-3-8(4-6-11)15-7-10(13)14/h2,8H,1,3-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFQSISPPHSJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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